molecular formula C17H14N6O4 B2415929 N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1324189-63-0

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No. B2415929
M. Wt: 366.337
InChI Key: CLYBPVAGGHLLJH-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H14N6O4 and its molecular weight is 366.337. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide and related compounds are often synthesized for their potential biological activities, particularly in the context of medicinal chemistry and drug discovery. The synthesis of novel heterocyclic compounds derived from N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide analogs has been explored for their analgesic and anti-inflammatory activities. These compounds are evaluated for their cyclooxygenase inhibition (COX-1/COX-2), showcasing significant selectivity and effectiveness, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Anticancer and Antibacterial Properties

Research into the therapeutic applications of these compounds extends to their potential anticancer and antibacterial effects. Synthesized derivatives have been evaluated for their cytotoxicity against various cancer cell lines and microorganisms, highlighting the compounds' broad spectrum of biological activity. Some derivatives have shown promising activities, indicating their potential as leads in the development of new therapeutic agents (Devarasetty et al., 2016).

COX-2 Selective Inhibition for Anti-Inflammatory Applications

The pyrazolo[3,4‐d]pyrimidine derivatives, related to the chemical structure , have been identified as COX-2 selective inhibitors, demonstrating significant anti-inflammatory properties. These findings suggest that modifications to the core structure can enhance selectivity and efficacy, providing insights into the design of new anti-inflammatory drugs with reduced side effects (Raffa et al., 2009).

Antioxidant Activities

Investigations into the antioxidant properties of synthesized compounds reveal their capability to protect against DNA damage induced by oxidative stress. This aspect of research underlines the potential of these compounds in the prevention and treatment of diseases associated with oxidative damage, offering a promising avenue for the development of novel antioxidants (Bondock, Adel, & Etman, 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O4/c24-17(20-11-2-3-12-13(6-11)26-9-25-12)23-7-10(8-23)16-21-15(22-27-16)14-18-4-1-5-19-14/h1-6,10H,7-9H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYBPVAGGHLLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

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